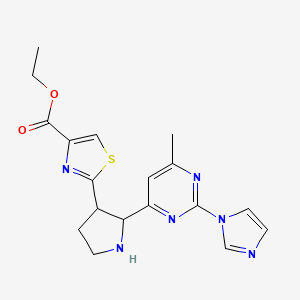
Ethyl 2-(2-(2-(1H-imidazol-1-YL)-6-methylpyrimidin-4-YL)pyrrolidin-3-YL)thiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2-(2-(1H-imidazol-1-YL)-6-methylpyrimidin-4-YL)pyrrolidin-3-YL)thiazole-4-carboxylate is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a pyrimidine ring, a pyrrolidine ring, and a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(2-(1H-imidazol-1-YL)-6-methylpyrimidin-4-YL)pyrrolidin-3-YL)thiazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the individual ring systems, followed by their sequential coupling under specific reaction conditions. Common reagents used in these reactions include:
Imidazole derivatives: Synthesized through the condensation of glyoxal with ammonia and formaldehyde.
Pyrimidine derivatives: Prepared via the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Pyrrolidine derivatives: Formed through the reduction of pyrrole or via the Paal-Knorr synthesis.
Thiazole derivatives: Synthesized by the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(2-(2-(1H-imidazol-1-YL)-6-methylpyrimidin-4-YL)pyrrolidin-3-YL)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ethyl 2-(2-(2-(1H-imidazol-1-YL)-6-methylpyrimidin-4-YL)pyrrolidin-3-YL)thiazole-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its multiple functional groups.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Pharmaceutical Industry:
Mecanismo De Acción
The mechanism of action of Ethyl 2-(2-(2-(1H-imidazol-1-YL)-6-methylpyrimidin-4-YL)pyrrolidin-3-YL)thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple ring systems allow it to bind to active sites, inhibiting or modulating the activity of target proteins. This can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(2-(2-(1H-imidazol-1-YL)-6-methylpyrimidin-4-YL)pyrrolidin-3-YL)thiazole-4-carboxylate: Unique due to its combination of imidazole, pyrimidine, pyrrolidine, and thiazole rings.
Ethyl 2-(2-(2-(1H-imidazol-1-YL)-6-methylpyrimidin-4-YL)pyrrolidin-3-YL)thiazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate.
Mthis compound: Similar structure but with a methyl ester group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
888314-80-5 |
|---|---|
Fórmula molecular |
C18H20N6O2S |
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
ethyl 2-[2-(2-imidazol-1-yl-6-methylpyrimidin-4-yl)pyrrolidin-3-yl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H20N6O2S/c1-3-26-17(25)14-9-27-16(22-14)12-4-5-20-15(12)13-8-11(2)21-18(23-13)24-7-6-19-10-24/h6-10,12,15,20H,3-5H2,1-2H3 |
Clave InChI |
GQAXLGIJXSKIJB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CSC(=N1)C2CCNC2C3=NC(=NC(=C3)C)N4C=CN=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


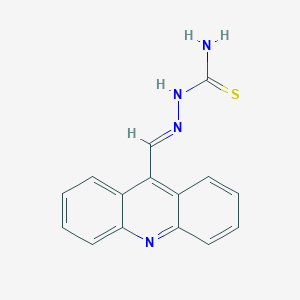

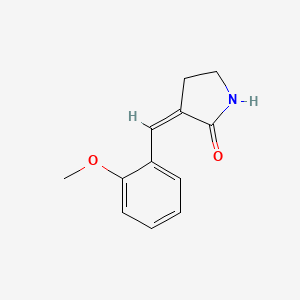
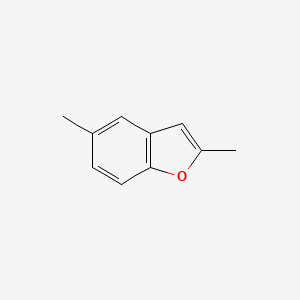
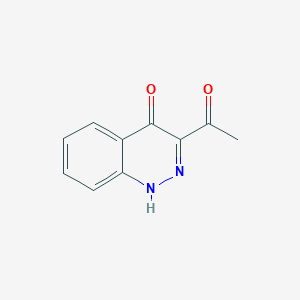
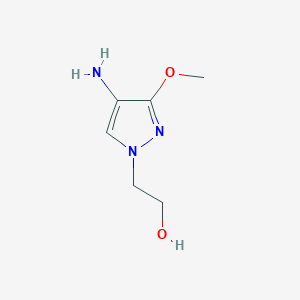
![1-(4-Methylphenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B12900384.png)
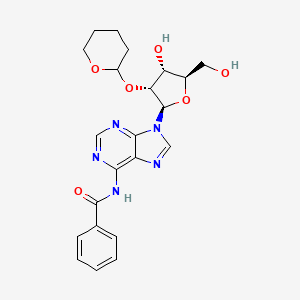
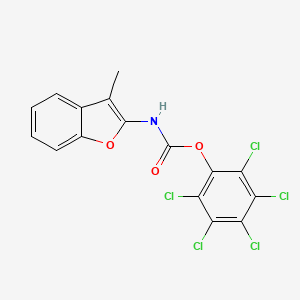
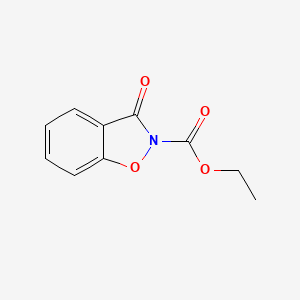

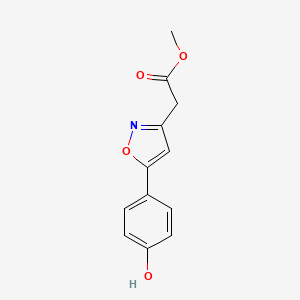
![3-Ethyl-5-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-thioxooxazolidin-4-one](/img/structure/B12900407.png)
![S-[5-(3-Hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-L-cysteine](/img/structure/B12900411.png)
